molecular formula C16H14O2 B1606964 9,10-Dimethoxyanthracene CAS No. 2395-97-3

9,10-Dimethoxyanthracene

Cat. No. B1606964
CAS RN: 2395-97-3
M. Wt: 238.28 g/mol
InChI Key: JWJMBKSFTTXMLL-UHFFFAOYSA-N
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Description

9,10-Dimethoxyanthracene is a chemical compound with the linear formula C16H14O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has been used in the design and synthesis of new derivatives of 9,10-anthraquinone .


Synthesis Analysis

New derivatives of 9,10-anthraquinone or 9,10-dimethoxyanthracene have been designed, synthesized, and characterized . The synthesis of these compounds involves a cross-coupling procedure in the key reaction steps .


Molecular Structure Analysis

The structure of the compounds is π-conjugated (cross and linear, respectively) and features thiophene terminated side arms attached to five different positions of the anthraquinone or anthracene core .


Chemical Reactions Analysis

The thiophene containing title compounds can be reduced and oxidized by a two-step redox process . The electrochemical parameters have been analyzed by cyclic voltammetry .


Physical And Chemical Properties Analysis

The molecular weight of 9,10-Dimethoxyanthracene is 238.289 . It is used as an antioxidant-photosensitizer dual-loaded polymeric micelles with controllable production of reactive oxygen species .

Scientific Research Applications

1. Selective Oxidation

9,10-Dimethoxyanthracene is used in the selective oxidation process to synthesize corresponding anthraquinones. This process, which uses copper(II) or zinc(II) nitrate supported on silica gel, is significant for not affecting ether groups at different positions from 9 to 10 (Anastasia et al., 1990).

2. Crystal Packing Structures

The compound plays a role in understanding the molecular ordering of acenes. X-ray crystallographic analysis has been used to reveal the crystal packing structures of 9,10-dimethoxyanthracene and its analogs. Such studies are crucial for insights into the chalcogen−chalcogen interaction in the packing arrangement of acenes (Kobayashi et al., 2005).

3. Photolysis in Photochemistry

9,10-Dimethoxyanthracene-2-sulfonate is involved in the photolysis of diphenyliodonium salt. This is considered to proceed via an intra-ion-pair electron transfer, making it significant in the study of photochemical reactions and photo-acid generators (Naitoh et al., 1991).

4. Fluorimetric Determinations

In fluorimetric studies, the fluorescent anion 9,10-dimethoxyanthracene-2-sulphonate has been utilized in ion-pair extractions. This application is particularly relevant in the quantitative analysis of amines and quaternary ammonium compounds, showcasing its significance in analytical chemistry (Borg et al., 1973).

5. Molecular Electronics

New derivatives of 9,10-anthraquinone and 9,10-dimethoxyanthracene have been synthesized and characterized for potential applications in molecular electronics. The properties of these compounds, such as their redox behavior, are explored for their potential in the development of redox-active switches (Seidel et al., 2013).

Safety And Hazards

According to the safety data sheet, 9,10-Dimethoxyanthracene may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

The potential future direction for 9,10-Dimethoxyanthracene could be its application in molecular electronics . The transport properties of model devices containing compounds and respective reduced hydroquinone derivatives assembled at Au (111) electrodes were evaluated for their potential for the application as redox-active switches .

properties

IUPAC Name

9,10-dimethoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJMBKSFTTXMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178654
Record name Anthracene, 9,10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dimethoxyanthracene

CAS RN

2395-97-3
Record name Anthracene, 9,10-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 9,10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
601
Citations
H Abdine, MA Sultan, MM Hefnawy… - Die Pharmazie-An …, 2005 - ingentaconnect.com
A simple and sensitive spectrofluorometric method was developed for the quantitative determination of some β-blockers, namely arotinolol, atenolol and labetalol as hydrochloride salts. …
Number of citations: 28 www.ingentaconnect.com
S Hirayama, F Tanaka, K Shobatake - Journal of Physical …, 1990 - ACS Publications
Two types of red shift observed upon complexation of the title compound (DMEOA) with the rare-gas atoms (Ar, Kr, and Xe) have revealed the existence of two stereo isomers (cis and …
Number of citations: 7 pubs.acs.org
T Yamaoka, H Adachi, K Matsumoto… - Journal of the …, 1990 - pubs.rsc.org
While o-nitrobenzyl aromatic sulphonates are known to photodissociate via an intramolecular rearrangement, photodissociation of p-nitrobenzyl aromatic sulphonates has not been …
Number of citations: 33 pubs.rsc.org
D Arian, L Kovbasyuk, A Mokhir - Journal of the American …, 2011 - ACS Publications
We developed a 1 O 2 -sensitive linker based on a 9,10-dialkoxyanthracene structure. Its cleavage in the presence of 1 O 2 is quick and high-yielding. A phosphoramidite containing this …
Number of citations: 96 pubs.acs.org
J Choi, DS Ahn, M Fujitsuka, S Tojo… - … A European Journal, 2019 - Wiley Online Library
Although dimer radical ions of aromatic molecules in the liquid‐solution phase have been intensely studied, the understanding of charge‐localized dimers, in which the extra charge is …
HM Ahmed, BJ Clark - Journal of Ion Exchange, 2007 - jstage.jst.go.jp
A rapid, simple and specific fluorometric procedure is described for the analysis of the anticholinergic drug, tiotropium bromide (TIO) in bulk and in capsule formulation. The method is …
Number of citations: 8 www.jstage.jst.go.jp
D Westerlund, KO Borg - Analytica Chimica Acta, 1973 - Elsevier
The fluorescent anion 9,10-dimethoxyanthracene-2-sulphonate has been studied in ion-pair extractions. Its ability to extract amines and quaternary ammonium compounds was …
Number of citations: 34 www.sciencedirect.com
K NAITOH, K KANAI, T YAMAOKA… - Journal of Photopolymer …, 1991 - jstage.jst.go.jp
I Photopolym. Sci. Technol., Vol. 4, No. 3, 1991 2-sulphonate (SDAS) with diphenyliodonium chloride (DPI) in a hot water followed by purification by repeated recrystallization from water…
Number of citations: 12 www.jstage.jst.go.jp
R Seto, A Sato, K Iuchi, S Himori, H Gotoh - Plos one, 2022 - journals.plos.org
The photoreactivity of anthracene has been previously verified for a range of its derivatives. 9,10-Dibutoxyanthracene is commonly used as an electron transfer sensitizer for …
Number of citations: 1 journals.plos.org
SA Carlson, DM Hercules - Analytical Chemistry, 1973 - ACS Publications
Extended photolysis of 9, 10-dihydroxyanthracene (9, 10-DHA) produces two primary products which fluoresce blue. One has been identified as 9-anthranol, and the other remains …
Number of citations: 37 pubs.acs.org

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